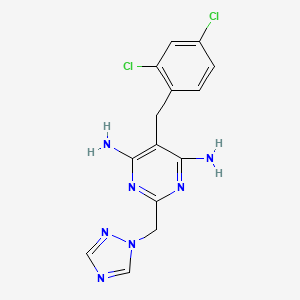
5-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine is a useful research compound. Its molecular formula is C14H13Cl2N7 and its molecular weight is 350.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(2,4-dichlorobenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4,6-pyrimidinediamine is a compound of significant interest due to its potential biological activities. This compound incorporates a triazole moiety, which has been widely studied for its pharmacological properties. The combination of the triazole ring with a pyrimidine structure suggests a range of possible interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C14H13Cl2N7 with a molecular weight of 314.210 g/mol. The compound features a dichlorobenzyl group and a triazole ring, which are known to influence its biological activity.
The biological activity of this compound may involve its interaction with specific enzymes or receptors. Triazole derivatives often act as enzyme inhibitors by binding to active sites and blocking substrate access. For instance, the triazole moiety can interact with cytochrome P450 enzymes, which are essential in drug metabolism and synthesis pathways .
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For example:
- Antifungal Activity : Triazoles are well-documented antifungal agents. Studies have shown that modifications in the triazole structure can enhance activity against various fungal pathogens .
- Antibacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) indicating effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 | |
| Escherichia coli | 0.250 | |
| Candida albicans | 0.500 |
Anticancer Potential
The incorporation of the pyrimidine and triazole rings has been linked to anticancer activity in various studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Fusarium oxysporum. The compound exhibited an inhibition rate of 86%, outperforming established antifungal agents like carbendazim (74% inhibition) .
Study 2: Antibacterial Assessment
In another investigation focusing on antibacterial properties, derivatives similar to our compound were assessed against multidrug-resistant strains. The results indicated that the presence of electron-withdrawing groups significantly enhanced antibacterial activity, suggesting that structural modifications could optimize efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Electron-Withdrawing Groups : Compounds with halogens (e.g., Cl) at specific positions on the benzene ring showed improved antimicrobial activity.
- Triazole Modifications : Substituents on the triazole ring can significantly affect binding affinity and biological activity.
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N7/c15-9-2-1-8(11(16)4-9)3-10-13(17)21-12(22-14(10)18)5-23-7-19-6-20-23/h1-2,4,6-7H,3,5H2,(H4,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMDZTODGKNLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(N=C(N=C2N)CN3C=NC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














